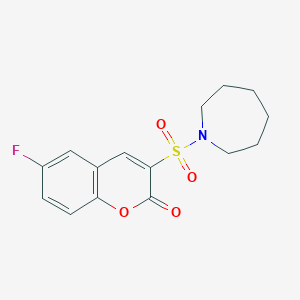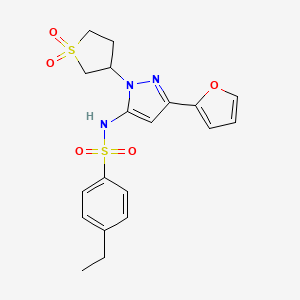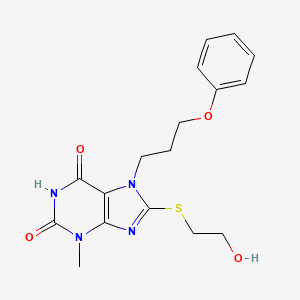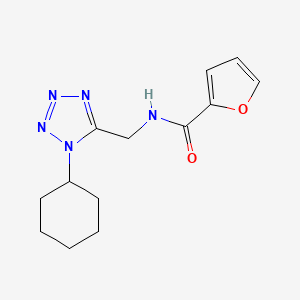![molecular formula C15H11ClN2OS2 B2397709 4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole CAS No. 338408-71-2](/img/structure/B2397709.png)
4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole is a heterocyclic compound that features a thiadiazole ring substituted with a chlorophenyl and a methylphenylsulfinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole typically involves the reaction of 4-chlorophenylhydrazine with 4-methylbenzenesulfinyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of substituted derivatives where the chlorine atom is replaced by the nucleophile.
Scientific Research Applications
4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. The sulfinyl group may play a crucial role in its activity by interacting with biological molecules through hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenyl methylsulfamate
- 4-Chlorophenyl methyl sulfide
- 3-(4-Chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde
Uniqueness
4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole is unique due to the presence of both a chlorophenyl and a methylphenylsulfinyl group on the thiadiazole ring
Properties
IUPAC Name |
4-(4-chlorophenyl)-5-(4-methylphenyl)sulfinylthiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS2/c1-10-2-8-13(9-3-10)21(19)15-14(17-18-20-15)11-4-6-12(16)7-5-11/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEYNVKISKRTIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C2=C(N=NS2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3-chlorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2397627.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2397629.png)
![8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride](/img/structure/B2397630.png)
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2397631.png)
![Ethyl 2-[7-(2-amino-2-oxoethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2397634.png)






![N-[2-(4-chlorophenyl)ethyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2397646.png)


